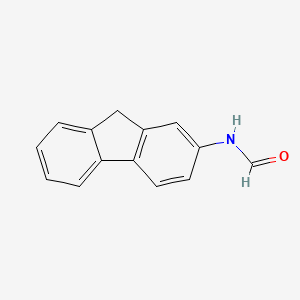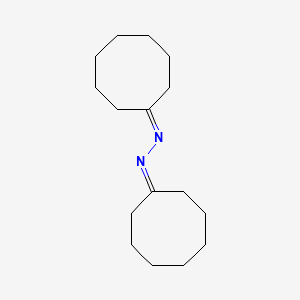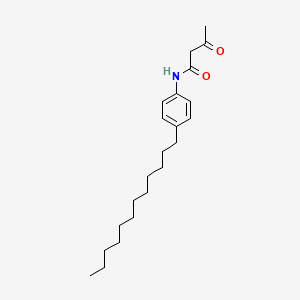
2-Formylaminofluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formylaminofluorene is an aromatic amide compound with the molecular formula C14H11NO. It is known for its carcinogenic properties and is often used in scientific research to study the mechanisms of carcinogenesis. The compound is structurally related to other aromatic amides and is used as a model compound in various biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
2-Formylaminofluorene can be synthesized through several methods. One common method involves the formylation of 2-aminofluorene using formic acid or formic anhydride. The reaction typically occurs under acidic conditions and requires a catalyst such as sulfuric acid. The general reaction scheme is as follows:
[ \text{2-Aminofluorene} + \text{Formic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
2-Formylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield 2-aminofluorene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-aminofluorene.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
2-Formylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity of aromatic amides.
Biology: Employed in studies of DNA adduct formation and repair mechanisms.
Medicine: Investigated for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in analytical chemistry
作用机制
The carcinogenic effects of 2-Formylaminofluorene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, leading to mutations and cancer. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
相似化合物的比较
Similar Compounds
2-Aminofluorene: A precursor to 2-Formylaminofluorene, also used in carcinogenesis studies.
2-Acetylaminofluorene: Another aromatic amide with similar carcinogenic properties.
Uniqueness
This compound is unique due to its specific formyl group, which influences its reactivity and interaction with biological molecules. Compared to 2-Aminofluorene and 2-Acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, making it a valuable compound for studying specific aspects of carcinogenesis .
属性
CAS 编号 |
6957-71-7 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
N-(9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H11NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H,15,16) |
InChI 键 |
DOSNGAGLKBWUSU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
![4-Bromo-2-[(2-pyridinylimino)methyl]phenol](/img/structure/B11969502.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)

![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)


